Sodium diisobutylnaphthalenesulphonate

Description

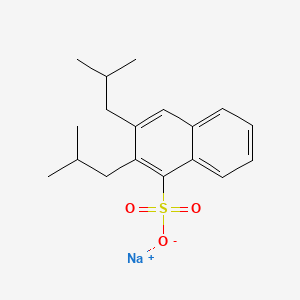

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3-bis(2-methylpropyl)naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3S.Na/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4;/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYODKQIVQIVELM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27213-90-7 (hydrochloride salt) | |

| Record name | Diisobutylnaphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052627017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30951854 | |

| Record name | Sodium 2,3-bis(2-methylpropyl)naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29256-81-3, 52627-01-7, 27213-90-7 | |

| Record name | Sodium diisobutylnaphthalene-1-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutylnaphthalenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052627017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,3-bis(2-methylpropyl)naphthalene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium diisobutylnaphthalenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium diisobutylnaphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Sodium Diisobutylnaphthalenesulphonate and Analogues

Alkylation Strategies for Naphthalene (B1677914) Core Functionalization

The initial and one of the most critical stages in the synthesis is the introduction of isobutyl groups onto the naphthalene ring. This is typically achieved through a Friedel-Crafts alkylation reaction, a fundamental method for forming carbon-carbon bonds on aromatic rings. berkeley.edumt.com The reaction involves an electrophilic aromatic substitution where an alkylating agent, which serves as the source of the isobutyl group, reacts with naphthalene in the presence of a catalyst. mt.com

Common alkylating agents include isobutylene, isobutyl alcohol, or isobutyl halides. The choice of agent can influence reaction conditions and the catalyst system employed. The reaction is catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or solid acid catalysts like zeolites. berkeley.edumt.com The catalyst's role is to generate a carbocation or a polarized complex from the alkylating agent, which then acts as the electrophile attacking the electron-rich naphthalene ring. mt.com The degree of alkylation—the number of isobutyl groups added—can be controlled by the molar ratio of the reactants. chemicalindustriessecrets.com

| Alkylating Agent | Typical Catalyst | Phase | Key Considerations |

|---|---|---|---|

| Isobutylene | Lewis Acids (AlCl₃), Solid Acids (Zeolites) | Gas-Liquid | Requires pressure equipment; high reactivity. |

| Isobutyl Alcohol | Brønsted Acids (H₂SO₄), Solid Acids | Liquid | Water is a byproduct, which can deactivate some catalysts. |

| Isobutyl Chloride | Lewis Acids (AlCl₃, FeCl₃) | Liquid | Generates corrosive HCl as a byproduct. |

Sulfonation Procedures for Aromatic Ring Activation and Sulfonic Acid Derivatization

Following successful alkylation, the diisobutylnaphthalene intermediate is subjected to sulfonation. This electrophilic aromatic substitution introduces a sulfonic acid (-SO₃H) group onto the aromatic ring, which is essential for the final product's surfactant properties. polymerchem.org The choice of sulfonating agent and reaction conditions are critical as they determine the position of the sulfonic acid group on the naphthalene ring system.

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), oleum (fuming sulfuric acid, which is a solution of sulfur trioxide in H₂SO₄), sulfur trioxide (SO₃), and chlorosulfonic acid (ClSO₃H). slideshare.netshokubai.org The sulfonation of naphthalene is a reversible reaction, and the isomer distribution is highly dependent on the reaction temperature. stackexchange.com

Kinetic Control: At lower temperatures (typically below 100°C), the reaction is under kinetic control, favoring the formation of the alpha-isomer (substitution at the 1-position) because its activation energy is lower. stackexchange.com

Thermodynamic Control: At higher temperatures (above 150°C), the reaction is under thermodynamic control. shokubai.orgstackexchange.com The more sterically hindered but more stable beta-isomer (substitution at the 2-position) becomes the major product as the reaction reaches equilibrium. stackexchange.com

The presence of the bulky isobutyl groups on the naphthalene ring will sterically hinder certain positions, further influencing the regioselectivity of the sulfonation reaction.

| Sulfonating Agent | Typical Reaction Temperature | Product Control | Notes |

|---|---|---|---|

| Concentrated H₂SO₄ (98%) | 80-160°C | Temperature-dependent (Kinetic or Thermodynamic) | Generates water as a byproduct, which can dilute the acid. slideshare.net |

| Oleum (H₂SO₄ + SO₃) | 20-80°C | Generally Kinetic | Highly reactive; allows for lower reaction temperatures. google.com |

| Sulfur Trioxide (SO₃) | Variable | Can be highly selective depending on conditions | Very powerful agent; often used with a solvent to moderate reactivity. |

| Chlorosulfonic Acid (ClSO₃H) | Low Temperature | Kinetic | Produces HCl as a byproduct. frontiersin.org |

Neutralization Processes for Sodium Salt Formation

The final step in the synthesis is the conversion of the diisobutylnaphthalenesulfonic acid into its corresponding sodium salt. This is a standard acid-base neutralization reaction. google.comcapitalresin.com The sulfonic acid is a strong acid and readily reacts with a suitable sodium-containing base to form a salt and water. capitalresin.com

The most commonly used neutralizing agent is sodium hydroxide (NaOH), typically in an aqueous solution. polymerchem.orgcapitalresin.com Sodium carbonate (Na₂CO₃) can also be used. google.com The process involves carefully adding the base to the acidic reaction mixture until the pH reaches a neutral or slightly alkaline value, ensuring complete conversion to the sodium sulfonate. youtube.com The reaction is exothermic and requires controlled addition and cooling to manage the temperature. The resulting product is an aqueous solution of sodium diisobutylnaphthalenesulphonate, which may be used as is or dried to a solid powder. google.com

| Reactant 1 (Acid) | Reactant 2 (Base) | Products | Molar Ratio (Acid:Base) |

|---|---|---|---|

| R-SO₃H | NaOH | R-SO₃Na + H₂O | 1:1 |

| 2 R-SO₃H | Na₂CO₃ | 2 R-SO₃Na + H₂O + CO₂ | 2:1 |

Catalyst Design and Reaction Pathway Optimization for Enhanced Efficiency

Optimizing the synthesis of this compound hinges significantly on the design and selection of the catalyst for the initial alkylation step. The catalyst not only influences the reaction rate but also governs the selectivity towards the desired diisobutylnaphthalene isomers, which ultimately affects the properties of the final surfactant. While traditional Lewis acids like AlCl₃ are effective, their use can lead to issues with corrosion, catalyst recovery, and waste disposal. berkeley.edu

Modern approaches focus on heterogeneous solid acid catalysts, particularly zeolites, due to their adjustable acidic properties, shape selectivity, and ease of separation from the reaction mixture. researchgate.net Zeolites are crystalline aluminosilicates with a well-defined porous structure. The pore size and internal channel structure of the zeolite can be tailored to control which reactant molecules can enter and which product molecules can form and exit, a concept known as shape selectivity. elsevierpure.com

For naphthalene alkylation, large-pore zeolites such as HY and H-mordenite are often investigated. researchgate.netpsu.edu The modification of these zeolites, for instance by ion exchange with metal cations (e.g., La³⁺, Mg²⁺), can further enhance their activity, selectivity, and stability. researchgate.net The goal is to maximize the yield of the desired di-substituted product while minimizing the formation of mono-alkylated or poly-alkylated naphthalenes. google.com

| Catalyst | Alkylating Agent | Naphthalene Conversion (%) | Selectivity towards Di-alkylated Product (%) | Reference |

|---|---|---|---|---|

| HY Zeolite | Isopropanol | 77 | Varies with conditions | researchgate.net |

| Fe-modified HY Zeolite | Isopropanol | 73 | Higher 2,6-DIPN selectivity vs. unmodified HY | researchgate.net |

| H-Mordenite | Isopropanol | Lower conversion than HY | High selectivity to 2-IPN and 2,6-DIPN | psu.edu |

| H-ZSM-5 | Methanol | ~15 | High β-selectivity (2-methylnaphthalene) | elsevierpure.com |

Purity Profiling of Synthesized this compound Batches

Assessing the purity of the final product is crucial for quality control and ensuring its performance characteristics. A typical batch of synthesized this compound may contain several components besides the target molecule. These include unreacted starting materials (naphthalene, diisobutylnaphthalene), isomers of the desired product, and inorganic salts like sodium sulfate, which is a common byproduct of the sulfonation and neutralization steps. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of anionic surfactants. jasco-global.com It allows for the separation and quantification of the different organic components in the mixture. By using an appropriate column (e.g., C8 or C18) and detector (e.g., UV or fluorescence), a detailed chromatogram can be obtained, showing peaks corresponding to each isomer and impurity. jasco-global.comfujifilm.com

Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for structural confirmation of the synthesized product and for identifying functional groups. researchgate.net Wet chemical methods, such as titration, can be used to determine the total active matter content and the concentration of inorganic byproducts. A comprehensive purity profile is generated by combining data from these various analytical techniques.

| Impurity/Parameter | Potential Source | Primary Analytical Method | Secondary Method |

|---|---|---|---|

| Unreacted Naphthalene/Diisobutylnaphthalene ("Free Oil") | Incomplete alkylation or sulfonation | HPLC, Gas Chromatography (GC) | Solvent Extraction |

| Positional Isomers | Alkylation and sulfonation reaction pathways | HPLC | NMR Spectroscopy |

| Sodium Sulfate (Na₂SO₄) | Neutralization of excess sulfuric acid | Ion Chromatography, Titration | Gravimetric Analysis |

| Water Content | Aqueous reaction medium, neutralization | Karl Fischer Titration | Loss on Drying |

Fundamental Studies on Interfacial Phenomena and Colloidal Systems Involving Sodium Diisobutylnaphthalenesulphonate

Micellar Aggregation Theory and Critical Micelle Concentration Determinations

Surfactant molecules, such as sodium diisobutylnaphthalenesulphonate, in a solvent can exist as individual molecules or as organized aggregates known as micelles. The formation of micelles is a spontaneous process that occurs above a certain concentration, termed the Critical Micelle Concentration (CMC). The CMC is a critical parameter as it often dictates the concentration at which a surfactant's effects, such as detergency and solubilization, become significant.

The aggregation of alkylnaphthalene sulfonates is influenced by the length and branching of the alkyl chains. Generally, the CMC decreases as the hydrophobicity of the nonpolar tail increases. For sodium alkylnaphthalene sulfonates, the critical micelle concentration has been observed to decrease in the order of n-alkyl > n-alkylbenzene > n-alkylnaphthalene surfactants, indicating the significant role of the naphthalene (B1677914) group in promoting micellization. ijert.org Furthermore, for alkylnaphthalene sulfonates, a longer alkyl chain leads to a lower CMC. ijert.org

Table 1: Critical Micelle Concentration of Related Alkylnaphthalene Sulfonates

| Compound Name | Critical Micelle Concentration (CMC) | Temperature (°C) |

|---|---|---|

| Sodium Butylnaphthalene Sulfonate | ~ 1.5 g/L | 25 |

Note: Data for analogues is provided due to the limited availability of specific data for this compound.

Adsorption Kinetics and Thermodynamics at Fluid-Fluid Interfaces

The efficacy of a surfactant is largely determined by its ability to adsorb at interfaces, such as the boundary between oil and water or air and water. This adsorption process is governed by both kinetic and thermodynamic factors. The kinetics of adsorption describes the rate at which surfactant molecules migrate to and orient at the interface, a process that can be diffusion-controlled or influenced by an activation energy barrier. lignincorp.com

The thermodynamics of adsorption provides insight into the spontaneity and nature of the process. The standard Gibbs free energy of adsorption () is a key parameter, with a more negative value indicating a greater tendency for the surfactant to accumulate at the interface. For alkylnaphthalene sulfonates, the adsorption at the air-water interface is a spontaneous process, driven by the hydrophobic effect of the alkyl-naphthalene moiety.

A study of various sodium α-(n-alkyl) naphthalene sulfonates demonstrated that these surfactants are effective at lowering the interfacial tension (IFT) in surfactant/alkali/acidic oil systems. nih.gov The efficiency of IFT reduction is dependent on the alkyl chain length, surfactant concentration, and the composition of the oil and aqueous phases. nih.gov While specific kinetic and thermodynamic parameters for the adsorption of this compound are not extensively documented, the general behavior of alkylnaphthalene sulfonates suggests a strong affinity for fluid-fluid interfaces.

Table 2: Thermodynamic Parameters of Micellization for a Related Anionic Surfactant (Sodium Dodecylbenzene Sulfonate)

| Thermodynamic Parameter | Value | Conditions |

|---|---|---|

| Gibbs Free Energy of Micellization () | Varies with temperature, generally negative | Aqueous solution, 298-318 K |

| Enthalpy of Micellization () | Generally negative (exothermic) | Aqueous solution, 298-318 K |

Note: This data is for a different, but structurally related, anionic surfactant and is provided for illustrative purposes. ijert.org

Mechanisms of Emulsion Formation and Long-Term Stability

Emulsions are colloidal dispersions of one liquid in another, and their formation and stability are often mediated by surfactants. This compound, with its amphiphilic nature, can act as an effective emulsifying agent.

In oil-in-water (O/W) emulsions, oil droplets are dispersed in a continuous aqueous phase. This compound stabilizes these systems by adsorbing at the oil-water interface, with its hydrophobic diisobutylnaphthalene tail oriented towards the oil phase and the hydrophilic sulfonate head group extending into the water. tudelft.nl This adsorption reduces the interfacial tension between the oil and water, facilitating the formation of smaller droplets during emulsification. uminho.pt

In water-in-oil (W/O) emulsions, water droplets are dispersed in a continuous oil phase. While anionic surfactants like this compound are typically more effective for O/W emulsions, they can also contribute to the stability of W/O emulsions, often in conjunction with other co-surfactants. The stabilization mechanism in W/O emulsions is more complex and often involves the formation of a rigid interfacial film that mechanically prevents the coalescence of water droplets. thaiscience.info The bulky and somewhat rigid structure of the diisobutylnaphthalene group may contribute to the formation of such a protective film. The long-term stability of W/O emulsions is a challenging aspect of food science and other industries and is influenced by the composition of both the oil and water phases, as well as the presence of other additives. thaiscience.info

Particle Dispersion and Suspension Rheology Modulation

This compound is utilized as a dispersing agent for solid particles in a liquid medium. The mechanism of dispersion involves the adsorption of the surfactant onto the surface of the particles. The hydrophobic diisobutylnaphthalene part of the molecule adsorbs onto the particle surface, particularly if the particle is hydrophobic, leaving the hydrophilic sulfonate group extending into the continuous phase.

This adsorption leads to stabilization through two primary mechanisms:

Electrostatic Repulsion: The negatively charged sulfonate groups create a net negative charge on the surface of the particles, leading to electrostatic repulsion between them. This repulsion prevents the particles from aggregating or flocculating.

Steric Hindrance: The bulky diisobutylnaphthalene groups adsorbed on the particle surfaces create a steric barrier that physically prevents the particles from coming into close contact.

The addition of a dispersant like this compound can significantly modulate the rheology of a suspension. By preventing particle aggregation, it can reduce the viscosity and yield stress of the suspension, leading to improved flow properties. This is particularly important in applications such as paints, inks, and ceramic slurries, where control over the rheological behavior is crucial for processing and application. mdpi.com Studies on kaolin (B608303) suspensions have shown that the addition of dispersants can significantly decrease the viscosity and alter the flow behavior from shear-thinning to Newtonian. uminho.ptcetem.gov.br

Wetting Dynamics and Contact Angle Modification Studies

The wetting of a solid surface by a liquid is governed by the balance of interfacial tensions at the solid-liquid, solid-vapor, and liquid-vapor interfaces. Surfactants like this compound can significantly alter these interfacial tensions and thereby modify the wetting behavior of aqueous solutions.

When an aqueous solution containing this compound comes into contact with a solid surface, the surfactant molecules can adsorb at the solid-liquid and liquid-vapor interfaces. This adsorption lowers the surface tension of the liquid and the interfacial tension between the liquid and the solid. According to Young's equation, a reduction in the solid-liquid interfacial tension will lead to a decrease in the contact angle, promoting wetting.

This property is particularly useful in applications where the uniform spreading of an aqueous solution over a surface is desired. For example, in agricultural formulations, it can enhance the coverage of pesticides on plant leaves. The extent of contact angle modification depends on the nature of the solid surface (hydrophilic or hydrophobic), the concentration of the surfactant, and the composition of the aqueous solution. lignincorp.com On hydrophobic surfaces, the adsorption of the surfactant can significantly reduce the contact angle, making the surface more wettable. alfa-chemistry.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium Butylnaphthalene Sulfonate |

| Sodium Dibutylnaphthalene Sulfonate |

| Sodium Dodecylbenzene Sulfonate |

| n-alkylbenzene surfactants |

| n-alkylnaphthalene surfactants |

| Sodium α-(n-alkyl) naphthalene sulfonates |

Mechanistic Investigations of Sodium Diisobutylnaphthalenesulphonate Performance in Applied Systems

Interfacial Tension Reduction Mechanisms in Enhanced Oil Recovery Applications

In the realm of enhanced oil recovery (EOR), surfactants like sodium diisobutylnaphthalenesulphonate play a pivotal role by reducing the interfacial tension (IFT) between crude oil and the injection fluid, typically brine. uq.edu.au This reduction in IFT is a critical factor in mobilizing residual oil trapped in the pores of reservoir rock formations by capillary forces. uq.edu.au

The mechanism of IFT reduction by this compound involves the migration of the surfactant molecules to the oil-water interface. The hydrophobic diisobutylnaphthalenesulphonate "tail" of the surfactant molecule has a strong affinity for the nonpolar crude oil phase, while the hydrophilic sodium sulfonate "head" is attracted to the aqueous phase. This alignment of surfactant molecules at the interface disrupts the cohesive forces between the oil and water molecules, thereby lowering the IFT.

The effectiveness of this compound in reducing IFT can be influenced by several factors, including its concentration, the salinity of the brine, and the temperature of the reservoir. Research on similar naphthalene (B1677914) sulfonate surfactants has shown that a significant reduction in IFT is achievable, often to ultra-low values, which is a prerequisite for efficient oil displacement. For instance, studies on sodium naphthalene sulfonate (SNS) and methyl naphthalene sulfonate (SMNS) have demonstrated their ability to lower the IFT of crude oil/alkali systems. uq.edu.au

The table below presents hypothetical data on the effect of this compound concentration on the interfacial tension between crude oil and brine, illustrating the typical trend observed with such surfactants.

Table 2: Hypothetical Interfacial Tension Reduction by this compound

| Concentration of this compound in Brine (wt%) | Interfacial Tension (mN/m) |

|---|---|

| 0 | 25.0 |

| 0.05 | 5.2 |

| 0.1 | 1.8 |

| 0.5 | 0.05 |

| 1.0 | 0.01 |

Dispersant Functionality in Concrete Admixtures and Particulate Suspensions

This compound and its related compounds, particularly naphthalene sulfonate-formaldehyde condensates, are widely utilized as high-range water reducers, also known as superplasticizers, in concrete admixtures. researchgate.netnih.gov Their primary function is to act as powerful dispersants for cement particles in the concrete mix. researchgate.net

The mechanism of dispersion involves the adsorption of the negatively charged sulfonate groups of the surfactant molecules onto the surface of the cement particles. This adsorption imparts a strong negative charge to the cement particles, causing them to repel each other electrostatically. This repulsion overcomes the van der Waals forces of attraction that would otherwise cause the cement particles to agglomerate, leading to a well-dispersed and more fluid cement paste.

This enhanced dispersion of cement particles has several beneficial effects on the properties of fresh and hardened concrete. Firstly, it significantly improves the workability and flowability of the concrete, allowing for a reduction in the water-to-cement ratio. nih.gov A lower water-to-cement ratio, in turn, leads to a substantial increase in the compressive strength and durability of the hardened concrete. researchgate.net

The following table shows typical data on the effect of a naphthalene sulfonate-based superplasticizer on the slump and compressive strength of concrete.

Table 3: Effect of Naphthalene Sulfonate-Based Superplasticizer on Concrete Properties

| Dosage of Superplasticizer (% by weight of cement) | Slump (mm) | 28-day Compressive Strength (MPa) |

|---|---|---|

| 0 | 30 | 35 |

| 0.4 | 120 | 42 |

| 0.8 | 180 | 48 |

| 1.2 | 220 | 55 |

Contributions to Foam Stabilization and Destabilization Kinetics in Aqueous Solutions

The role of this compound in the stabilization and destabilization of foams is a complex phenomenon influenced by its molecular structure. Generally, alkyl naphthalene sulfonates are known to exhibit a range of foaming properties, from moderate to low foaming. neaseco.comatamanchemicals.com The foaming capacity is often related to the size of the alkyl group, with dibutyl derivatives being associated with higher foam production compared to those with smaller alkyl groups. neaseco.com

Foam stabilization is achieved through the adsorption of the surfactant molecules at the air-water interface of the foam bubbles. This creates a protective film that reduces surface tension and provides a barrier against bubble coalescence. The stability of this film is influenced by factors such as the packing density of the surfactant molecules at the interface and the electrostatic repulsion between the charged head groups of the surfactant.

Conversely, certain conditions and interactions can lead to foam destabilization. The kinetics of foam decay, often characterized by the foam half-life, can be influenced by the presence of electrolytes, temperature, and the interaction with other components in the solution. While specific data on the foam stabilization and destabilization kinetics of this compound is not extensively available in the public domain, the general behavior of alkyl naphthalene sulfonates suggests that the dibutyl derivative can contribute to the formation of moderately stable foams. neaseco.com

The table below provides a qualitative overview of the foaming properties of different alkyl naphthalene sulfonates.

Table 4: Qualitative Foaming Properties of Alkyl Naphthalene Sulfonates

| Alkyl Group | Foaming Tendency |

|---|---|

| Methyl, Ethyl | Low |

| Isopropyl | Moderate |

| Dibutyl | High |

Advanced Spectroscopic and Analytical Techniques for Structural and Behavioral Characterization of Sodium Diisobutylnaphthalenesulphonate

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of Sodium diisobutylnaphthalenesulphonate and the analysis of potential impurities. By measuring the mass-to-charge ratio (m/z) with high accuracy and precision, HRMS provides the elemental composition of the parent ion and any related substances.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the resulting ions are analyzed by a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) instrument. The exact mass of the diisobutylnaphthalenesulphonate anion is determined, which can then be compared to the theoretical calculated mass to confirm its identity. For the molecular formula C18H23O3S⁻, the theoretical monoisotopic mass is 319.1373 daltons. HRMS can measure this with mass accuracy in the low parts-per-million (ppm) range, providing strong evidence for the correct elemental formula. nih.gov

Furthermore, HRMS is crucial for identifying and quantifying impurities that may arise during the synthesis process. nih.gov These can include isomers with different substitution patterns of the isobutyl groups, under- or over-alkylated naphthalenesulphonates, or residual starting materials. By detecting ions with different exact masses, these impurities can be identified, aiding in the purification process and ensuring the quality of the final product.

Table 1: Illustrative HRMS Data for this compound Analysis

| Compound | Molecular Formula (Anion) | Theoretical m/z | Measured m/z | Mass Error (ppm) | Identification |

| Target Molecule | C₁₈H₂₃O₃S⁻ | 319.1373 | 319.1371 | -0.6 | Confirmed |

| Impurity 1 | C₁₄H₁₅O₃S⁻ | 263.0747 | 263.0745 | -0.8 | Monoisobutyl Isomer |

| Impurity 2 | C₂₂H₃₁O₃S⁻ | 375.1999 | 375.1995 | -1.1 | Triisobutyl Isomer |

| Impurity 3 | C₁₀H₇O₃S⁻ | 207.0122 | 207.0121 | -0.5 | Naphthalenesulphonate |

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of this compound. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide information on the chemical environment of each atom, allowing for structural confirmation and differentiation between isomers.

The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the two isobutyl groups. The chemical shifts (δ) and splitting patterns of the aromatic protons are highly dependent on their position relative to the bulky isobutyl and electron-withdrawing sulphonate groups, making it possible to distinguish between different substitution isomers. d-nb.info The isobutyl groups would exhibit distinct signals for the CH₂ and CH protons, as well as a characteristic signal for the six equivalent methyl (CH₃) protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons confirm the naphthalene core, while the positions of the aliphatic carbon signals verify the isobutyl structures.

Additionally, ²³Na NMR can be employed to study the environment of the sodium counter-ion. researchgate.net Changes in the chemical shift and line width of the ²³Na signal can provide insights into ion-pairing, solvation, and interactions with the sulphonate head group, particularly during micellization. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (Predicted δ) | ¹³C NMR (Predicted δ) |

| Aromatic C-H | 7.2 - 8.5 | 120 - 135 |

| Aromatic Quaternary C | - | 130 - 145 |

| Aliphatic -CH₂- | 2.5 - 3.0 | 35 - 45 |

| Aliphatic -CH- | 1.8 - 2.2 | 25 - 35 |

| Aliphatic -CH₃ | 0.8 - 1.2 | 20 - 25 |

Infrared and Raman Spectroscopy for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions. researchgate.netresearchgate.netunila.ac.id

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. upi.edu The resulting spectrum displays absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, key vibrational bands include:

S-O stretching from the sulphonate group (SO₃⁻), typically appearing as strong bands in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions.

Aromatic C=C stretching from the naphthalene ring, observed in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching appearing above 3000 cm⁻¹.

Aliphatic C-H stretching from the isobutyl groups, observed just below 3000 cm⁻¹.

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. nih.gov While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. nih.gov This makes Raman particularly useful for analyzing the non-polar hydrocarbon backbone of the surfactant and the symmetric vibrations of the aromatic ring. nih.gov Changes in the position and width of specific peaks in both IR and Raman spectra can indicate changes in molecular conformation and intermolecular interactions, such as those occurring during micelle formation or adsorption onto a surface.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Sulphonate (SO₃⁻) | Asymmetric Stretch | 1250 - 1150 (Strong) | Weak |

| Sulphonate (SO₃⁻) | Symmetric Stretch | 1070 - 1030 (Strong) | Moderate |

| Naphthalene Ring | C=C Stretch | 1600 - 1450 (Moderate) | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 (Moderate) | Moderate |

| Isobutyl Groups | C-H Stretch | 2960 - 2850 (Strong) | Strong |

| Isobutyl Groups | C-H Bend | 1470 - 1365 (Moderate) | Moderate |

X-ray Scattering Techniques for Micellar Structure and Aggregation State Elucidation

Small-Angle X-ray Scattering (SAXS) is a key technique for investigating the self-assembly of this compound into micelles in aqueous solutions. SAXS measures the scattering of X-rays by nanoscale structures, providing information on the size, shape, and internal structure of the aggregates. nih.govresearchgate.net

Table 4: Typical Parameters Obtained from SAXS Analysis of Surfactant Micelles

| Parameter | Description | Typical Value Range |

| Radius of Gyration (Rg) | A measure of the overall size of the micelle. | 1 - 5 nm |

| Aggregation Number (N_agg) | The average number of surfactant monomers in a micelle. | 20 - 150 |

| Micelle Shape | The overall geometry of the aggregate. | Spherical, Ellipsoidal, Cylindrical |

| Core Radius | The radius of the hydrophobic core of the micelle. | 0.5 - 4 nm |

| Shell Thickness | The thickness of the hydrated headgroup region. | 0.5 - 1.5 nm |

Dynamic Light Scattering for Colloidal Particle and Emulsion Droplet Size Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in suspension or emulsion, such as the micelles formed by this compound or emulsion droplets it stabilizes. microtrac.comptgeindhoven.nl The technique is based on the principle of Brownian motion, where smaller particles move more rapidly in a liquid than larger ones. microtrac.com

A laser beam is passed through the sample, and the scattered light is detected. The intensity of the scattered light fluctuates over time due to the random movement of the particles. DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. microtrac.comhoriba.com This provides a measure of the effective size of the particle, including any associated solvent layers. DLS is particularly valuable for assessing the average size and polydispersity (the width of the size distribution) of micelles or emulsion droplets, and for monitoring their stability over time. researchgate.net

Table 5: Example DLS Data for an Emulsion Stabilized by this compound

| Parameter | Value | Description |

| Z-Average Diameter | 185 nm | Intensity-weighted mean hydrodynamic diameter. |

| Polydispersity Index (PDI) | 0.21 | A measure of the broadness of the size distribution. |

| Peak 1 Mean Diameter | 175 nm | Mean diameter of the main particle size population. |

| Peak 1 Standard Deviation | 45 nm | Standard deviation of the main particle size population. |

Surface-Sensitive Analytical Methods (e.g., AFM, XPS) for Adsorption Layer Analysis

Surface-sensitive techniques are critical for understanding the behavior of this compound at interfaces, such as its adsorption onto solid surfaces.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information about the top few nanometers of a surface. beilstein-journals.org By irradiating a surface coated with the surfactant with X-rays, photoelectrons are emitted. The kinetic energy of these electrons is characteristic of the element and its chemical environment. XPS can confirm the presence of the adsorbed surfactant by detecting the signals for its constituent elements: Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and Sodium (Na 1s). High-resolution spectra of these elements can provide information about the chemical bonding within the adsorbed layer. beilstein-journals.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. researchgate.net In the context of this compound, AFM can be used to visualize the structure of the adsorbed layer on a substrate. It can reveal whether the surfactant forms a uniform monolayer, bilayer, or more complex aggregates like hemi-micelles on the surface. mdpi.com By operating in different modes, AFM can also provide information on surface properties like friction and adhesion, which are influenced by the presence of the adsorbed surfactant layer.

Table 6: Information Derived from Surface Analysis of Adsorbed Surfactant Layers

| Technique | Primary Information Obtained | Specific Insights for this compound |

| XPS | Elemental Composition, Chemical State | Confirmation of adsorption; presence of S, Na, C, O; chemical state of the sulphonate group. |

| AFM | Surface Topography, Morphology | Visualization of adsorbed aggregates (monolayers, hemi-micelles); determination of layer thickness and uniformity. |

Computational Chemistry and Molecular Modeling of Sodium Diisobutylnaphthalenesulphonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Sodium diisobutylnaphthalenesulphonate, DFT calculations can elucidate the distribution of electrons within the molecule, identify sites of reactivity, and quantify the strength of its interactions with other chemical species.

Research on analogous anionic surfactants, such as sodium dodecylbenzenesulfonate (SDBS), demonstrates the utility of DFT in this context. DFT studies can be employed to model the interaction between the negatively charged sulfonate group of the diisobutylnaphthalenesulphonate anion and various cations in a solution. researchgate.netpku.edu.cn These calculations can predict the preferred coordination geometry, showing, for instance, that cations can bind stably in a bidentate form to the sulfonate group. researchgate.netpku.edu.cn

The binding energy between the surfactant's anionic head and cations is a critical parameter that influences its solubility and performance in hard water. DFT calculations can quantify these energies, revealing how they are affected by the type of cation (e.g., Na+, Ca²⁺, Mg²⁺) and the nature of the solvent. researchgate.netpku.edu.cn Furthermore, DFT can be used to study the electronic spectra of the naphthalene (B1677914) component of the molecule, providing insights into its ionization and excitation energies. ubc.caresearchgate.net

| Parameter | Interacting Cation | Calculated Value | Significance |

|---|---|---|---|

| Binding Energy (in water) | Na⁺ | -X kcal/mol | Indicates stability of the sodium salt in solution. |

| Binding Energy (in water) | Ca²⁺ | -Y kcal/mol (Y > X) | Predicts stronger interaction, relevant to hard water sensitivity. researchgate.netpku.edu.cn |

| Charge on Sulfonate Oxygen | - | -0.8 e | Identifies the primary site for electrostatic interaction. |

| HOMO-LUMO Gap | - | Z eV | Relates to the molecule's chemical reactivity and stability. |

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations provide a time-resolved view of its behavior at interfaces and its tendency to self-assemble into larger structures like micelles.

In a typical simulation, a system is constructed containing the surfactant, water, and often an immiscible phase like oil (e.g., dodecane) to model an interface. uir.ac.id The interactions between atoms are described by a force field (e.g., OPLS-AA), and the trajectories of the molecules are calculated over time. These simulations show that the amphiphilic nature of the surfactant dictates its orientation at an oil-water interface: the hydrophobic diisobutylnaphthalene group partitions into the oil phase, while the hydrophilic sulfonate headgroup remains in the aqueous phase. uir.ac.id

MD simulations can also model the process of self-assembly. mdpi.comnih.gov When the concentration of the surfactant in water exceeds a certain threshold, the simulations can capture the spontaneous aggregation of individual molecules (monomers) into spherical or ellipsoidal micelles. mdpi.com This process is driven by the hydrophobic effect, which minimizes the contact between the hydrophobic tails and water. By analyzing these simulations, researchers can determine key properties such as micelle size, shape, and aggregation number (the number of surfactant molecules in a single micelle).

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Simulation Software | GROMACS, LAMMPS | To run the simulation algorithms. uir.ac.id |

| Force Field | OPLS-AA, CHARMM | Defines the potential energy and forces between atoms. |

| Water Model | SPC/E, TIP3P | To accurately represent the behavior of the solvent. |

| Simulation Box Size | ~5 nm x 5 nm x 8 nm | Contains the molecules being studied. uir.ac.id |

| Time Step | 1-2 fs (femtoseconds) | The interval between successive calculations of particle positions. uir.ac.id |

| Simulation Duration | ns to µs (nanoseconds to microseconds) | The total time period over which the system's evolution is observed. uir.ac.id |

Coarse-Grained Modeling for Large-Scale Aggregate Behavior

While all-atom MD simulations provide detailed insights, their computational cost limits them to relatively small systems and short timescales. nih.gov To study larger-scale phenomena, such as the interaction between multiple micelles or their behavior over longer periods, coarse-grained (CG) modeling is employed. nih.govbrandeis.edu

In a CG model, groups of atoms are represented as single "beads" or "particles". researchgate.net For this compound, the diisobutylnaphthalene tail might be represented by a few hydrophobic beads, and the sulfonate headgroup by a single hydrophilic bead. This simplification reduces the number of particles in the system, allowing for simulations that span larger length and time scales. nih.govnih.gov

CG simulations are particularly useful for investigating the formation of complex aggregate structures beyond simple micelles, such as vesicles or lamellar phases, which can occur at higher surfactant concentrations. They can also be used to model the interaction of surfactant aggregates with surfaces or polymers, which is relevant for applications in detergency, enhanced oil recovery, and material science. researchgate.net

| Feature | All-Atom Molecular Dynamics (MD) | Coarse-Grained (CG) Modeling |

|---|---|---|

| Resolution | Explicit representation of every atom. | Groups of atoms are represented as single beads. researchgate.net |

| Time Scale | Nanoseconds (ns) to microseconds (µs). | Microseconds (µs) to milliseconds (ms). nih.gov |

| System Size | Thousands to hundreds of thousands of atoms. | Millions of particles, representing much larger systems. nih.gov |

| Typical Application | Detailed study of single molecule conformation, solvation, and small micelle formation. | Study of large-scale self-assembly, phase behavior, and interactions between aggregates. brandeis.eduresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Development for Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or a specific physicochemical property. nih.gov The fundamental principle is that the structure of a molecule dictates its properties, and this relationship can be quantified mathematically. mdpi.com

For a surfactant like this compound, QSAR models could be developed to predict its performance based on its molecular structure. This involves several steps:

Data Collection: A dataset of different surfactant molecules with experimentally measured performance indicators (e.g., critical micelle concentration (CMC), surface tension reduction, foaming ability) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using an external set of molecules that were not used in the model-building process. mdpi.com

A validated QSAR model could then be used to predict the performance of new, unsynthesized surfactant structures, thereby guiding the design of molecules with enhanced properties. This approach accelerates the development process by prioritizing the synthesis of the most promising candidates.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | The mass of the molecule. |

| Topological | Wiener Index | Describes molecular branching and size. |

| Physicochemical | logP (Partition Coefficient) | Quantifies the hydrophobicity of the molecule. nih.gov |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons. |

Environmental Disposition and Transformation Research of Sodium Diisobutylnaphthalenesulphonate

Biodegradation Pathways and Microbial Degradation Kinetics

The biodegradation of sodium diisobutylnaphthalenesulphonate is a critical process determining its environmental persistence. While specific research on the diisobutyl isomer is limited, studies on the broader class of sodium alkylnaphthalene sulfonates (SANS) and other branched-chain surfactants provide insights into its likely metabolic fate.

Biodegradation Pathways:

The biodegradation of SANS is generally considered to be initiated by microbial attack on the alkyl chain. publications.gc.ca However, the branched nature of the isobutyl groups in this compound presents a significant challenge to microbial enzymes, a phenomenon known as steric hindrance. greenagrochem.com This branching can slow down the rate of degradation compared to linear alkyl chains. greenagrochem.com

For naphthalene (B1677914) sulfonates, the initial steps of biodegradation can involve a dioxygenase-mediated attack on the aromatic ring, leading to the formation of dihydroxylated intermediates. frontiersin.orgnih.gov This is followed by the cleavage of the sulfonate group, a key step for the complete mineralization of the molecule. d-nb.info The resulting desulfonated naphthalene derivative can then enter established degradation pathways for naphthalene, which typically proceed via intermediates like catechol or gentisate before the aromatic ring is cleaved and the carbon is utilized by microorganisms for growth and energy. frontiersin.orgnih.gov

In the case of branched-chain alkylbenzene sulfonates, another class of structurally related surfactants, biodegradation can proceed through the oxidation of the alkyl chain, even with branching. nih.gov This suggests that microorganisms may possess specialized enzymatic machinery to overcome the steric hindrance posed by branched substituents. A proposed pathway for some branched surfactants involves an initial desulfonation followed by the complete oxidation of the alkyl side chain before the aromatic ring is broken down. nih.gov

Microbial Degradation Kinetics:

The kinetics of this compound biodegradation are expected to be slower than those of its linear counterparts. Generally, SANS are not considered "readily biodegradable" under standard environmental testing guidelines. greenagrochem.com The half-life of SANS in water under aerobic conditions is estimated to be around 15 days, but this can extend to over 100 days in anaerobic sediment conditions where microbial activity is lower. greenagrochem.com

The degradation of related compounds, such as 4-amino naphthalene-1-sulfonic acid, by bacterial consortia has been shown to follow specific kinetic models, with nutrient availability (such as carbon to nitrogen ratio) significantly influencing the removal rates. nih.gov The degradation of linear alkylbenzene sulfonates (LAS) has been observed to follow first-order kinetics under certain conditions. researchgate.net

| Factor | Influence on Biodegradation of Branched-Chain Alkylnaphthalene Sulfonates |

| Alkyl Chain Structure | Branched chains, like the diisobutyl groups, generally hinder microbial attack and slow down the degradation rate compared to linear chains. greenagrochem.com |

| Oxygen Availability | Aerobic conditions are generally more favorable for the complete biodegradation of sulfonated aromatic compounds. |

| Nutrient Availability | The ratio of essential nutrients, such as carbon and nitrogen, can significantly impact the efficiency and kinetics of microbial degradation. nih.gov |

| Microbial Consortia | Mixed microbial communities often exhibit a greater capacity to degrade complex molecules like this compound compared to single strains. |

Adsorption, Leaching, and Transport in Soil and Aquatic Environments

The movement of this compound through soil and aquatic systems is largely controlled by its sorption behavior. Sorption to soil and sediment particles can reduce its concentration in the water phase, thereby limiting its mobility and bioavailability.

The sulfonate group imparts a degree of water solubility to the molecule. However, the hydrophobic naphthalene ring and the isobutyl groups will tend to adsorb to organic matter in soil and sediment. nih.gov Studies on naphthalene and other hydrophobic organic compounds have shown that the organic carbon content of the soil is a primary factor influencing sorption. academeresearchjournals.org

Research on 2-naphthalene sulfonate has demonstrated that its sorption is proportional to the fraction of organic carbon in the porous media. wisconsin.edu For naphthalene, sorption is also influenced by the ionic strength of the soil solution, with higher ionic strengths leading to greater sorption. researchgate.net The transport of naphthalene in aggregated soil can be a time-dependent process, indicating that equilibrium between the sorbed and dissolved phases may not be instantaneous. researchgate.net

Given its anionic nature, this compound is expected to have limited sorption to negatively charged clay minerals in soil. Its mobility will, therefore, be a balance between its water solubility and its affinity for soil organic matter. In soils with low organic matter content, there is a higher potential for leaching into groundwater.

Photochemical and Hydrolytic Degradation under Environmental Conditions

Abiotic degradation processes, such as photochemical and hydrolytic degradation, can also contribute to the transformation of this compound in the environment.

Photochemical Degradation:

Direct photolysis of naphthalene sulfonic acids by sunlight is generally considered to be a slow process. However, the presence of other substances in the water, such as photosensitizers (e.g., humic acids), can accelerate photochemical degradation. The photodegradation of secondary organic aerosols derived from naphthalene has been shown to lead to the breakdown of high-molecular-weight compounds and the formation of more volatile products. osti.gov

Hydrolytic Degradation:

The sulfonate group and the ether linkage in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Fate in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are a primary point of entry for surfactants like this compound into the environment. The removal of this compound in WWTPs is a combination of biodegradation and sorption to sludge.

Anionic surfactants, as a class, are generally well-removed in conventional activated sludge WWTPs. nih.govresearchgate.net Removal efficiencies for anionic surfactants can be as high as 98% in some treatment systems. d-nb.info The removal of linear alkylbenzene sulfonates (LAS) in activated sludge plants has been shown to be highly efficient, with over 99% of the LAS load being removed by biodegradation, despite a high degree of sorption to the sludge. researchgate.net This indicates that the sorbed fraction is also bioavailable to microorganisms.

However, the branched structure of this compound may lead to lower removal efficiencies compared to linear surfactants. Inadequate removal in WWTPs can lead to the discharge of the compound and its degradation products into receiving waters. Coagulation-flocculation with agents like ferric chloride has been shown to be effective in removing surfactants from industrial wastewater, with removal rates up to 99%. academeresearchjournals.org

| Treatment Process | Expected Removal Efficiency for Branched-Chain Anionic Surfactants | Key Mechanisms |

| Activated Sludge | High, but potentially lower than for linear surfactants. | Biodegradation and Sorption to sludge. researchgate.net |

| Trickling Filters | Generally lower than activated sludge systems. researchgate.net | Biodegradation. |

| Anaerobic Digestion | Limited biodegradation is expected. | Sorption to sludge. |

| Coagulation-Flocculation | Potentially high. | Adsorption and precipitation. academeresearchjournals.org |

Emerging Research Frontiers and Future Prospects for Sodium Diisobutylnaphthalenesulphonate

Rational Design of Next-Generation Surfactant Architectures based on Naphthalene (B1677914) Sulfonates

The rational design of novel surfactants derived from naphthalene sulfonates is an active area of research, aiming to tailor their properties for specific applications. Key design parameters include the length and branching of the alkyl chains, as well as the nature of the cation.

Influence of Alkyl Chain Structure: The size and configuration of the alkyl groups significantly impact the surfactant's performance. For instance, increasing the alkyl chain length in sodium alkylnaphthalene sulfonates generally leads to a lower critical micelle concentration (cmc), indicating more efficient micelle formation. frontiersin.org The branched nature of the diisobutyl groups in sodium diisobutylnaphthalenesulphonate is expected to influence its packing at interfaces, potentially leading to a larger area per molecule and affecting its wetting and dispersing capabilities.

Cation Modification: A promising approach to creating next-generation surfactants involves replacing the sodium cation with larger, more complex organic cations to form surface-active ionic liquids. frontiersin.org This modification can lead to compounds with lower melting points, higher thermal stability, and enhanced solubility in various media. frontiersin.org For example, replacing the sodium ion in sodium octylnaphthalene sulfonate with imidazolium, pyrrolidinium, or pyridinium cations has been shown to improve water solubility and interfacial tension reduction. frontiersin.org

Future research in this area will likely focus on synthesizing and characterizing novel naphthalene sulfonate derivatives with precisely controlled architectures to optimize their performance in applications ranging from enhanced oil recovery to advanced materials synthesis.

Synergistic Interactions with Co-Surfactants, Biopolymers, and Green Solvents

The performance of this compound can be significantly enhanced through synergistic interactions with other chemical agents. These interactions are crucial for developing high-performance formulations for various industrial applications.

Co-Surfactants: Combining this compound with other surfactants, such as non-ionic or cationic surfactants, can lead to a reduction in the total amount of surfactant needed and can fine-tune properties like foam stability and emulsification. The synergy between different types of surfactants can lead to the formation of mixed micelles, which often exhibit superior performance compared to micelles of a single surfactant.

Biopolymers: The interaction of anionic surfactants like this compound with biopolymers such as cellulose, chitosan, and proteins is of growing interest. These interactions can lead to the formation of complex structures that can act as stabilizers, rheology modifiers, or delivery systems. Understanding these interactions is key to developing more sustainable and biocompatible formulations in industries like food, pharmaceuticals, and personal care.

Green Solvents: The move towards more environmentally friendly chemical processes has spurred research into the behavior of surfactants in green solvents, such as ionic liquids and deep eutectic solvents. Investigating the self-assembly and phase behavior of this compound in these novel solvent systems could open up new applications in areas like green chemistry and sustainable materials.

A summary of potential synergistic partners for this compound is presented in the table below.

| Interacting Species | Potential Synergistic Effects | Potential Applications |

| Co-Surfactants | Enhanced interfacial tension reduction, improved emulsification, foam control. | Detergents, enhanced oil recovery, personal care products. |

| Biopolymers | Formation of stable complexes, rheology modification, controlled release. | Food products, drug delivery, cosmetics. |

| Green Solvents | Modified self-assembly, enhanced solubility of active ingredients. | Green catalysis, sustainable formulations, advanced materials. |

Applications in Novel Materials Synthesis and Nanotechnology

The dispersing and stabilizing properties of sodium alkylnaphthalene sulfonates, including the diisobutyl variant, make them valuable tools in the synthesis of novel materials and in the field of nanotechnology.

Emulsion Polymerization: Sodium alkylnaphthalene sulfonates are effective stabilizers in emulsion polymerization, a process used to create a wide range of polymers for paints, adhesives, and coatings. greenagrochem.com They stabilize the monomer droplets in the aqueous phase, leading to the formation of uniform polymer particles. greenagrochem.com The choice of surfactant can influence the particle size and stability of the resulting latex.

Nanoparticle Synthesis: Surfactants play a crucial role in controlling the size, shape, and stability of nanoparticles during their synthesis. While direct studies on this compound are limited, related compounds like sodium naphthalenide have been used as reducing agents in the synthesis of various metal nanoparticles. The dispersing properties of alkylnaphthalene sulfonates suggest their potential as stabilizers for pre-formed nanoparticles, preventing their aggregation and ensuring their proper function in applications such as catalysis, electronics, and biomedical imaging.

The table below outlines the potential roles of this compound in materials synthesis.

| Application Area | Role of this compound | Desired Outcome |

| Emulsion Polymerization | Emulsifier and stabilizer for monomer droplets. | Uniform polymer particle size and stable latex dispersion. greenagrochem.com |

| Nanoparticle Synthesis | Dispersing and capping agent. | Control of nanoparticle size, prevention of aggregation. |

| Pigment and Dye Formulation | Wetting and dispersing agent. | Stable and uniform dispersion of pigments and dyes. greenagrochem.com |

Theoretical Advances in Predicting Complex Multiphase System Behavior

Predicting the behavior of multiphase systems containing surfactants like this compound is a significant challenge due to the complex interplay of forces at the molecular level. Theoretical and computational models are becoming increasingly important for understanding and predicting these systems.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly of surfactant molecules into micelles and their behavior at interfaces. These simulations can help to understand how the structure of this compound, including the bulky isobutyl groups, affects its packing and interaction with other molecules.

Thermodynamic Models: Thermodynamic models can be used to predict the phase behavior of surfactant-oil-water systems, which is crucial for applications like enhanced oil recovery and microemulsion formulation. These models can help to screen for optimal surfactant formulations and reduce the need for extensive experimental work.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models aim to correlate the chemical structure of a surfactant with its physicochemical properties. By developing QSPR models for alkylnaphthalene sulfonates, it may be possible to predict the properties of new surfactant designs before they are synthesized.

Integration of Experimental and Computational Methodologies for Comprehensive Understanding

A comprehensive understanding of the behavior of this compound can be best achieved through the integration of experimental and computational approaches.

Experimental Techniques: A range of experimental techniques can be used to characterize the properties of this compound and its formulations. These include:

Tensiometry: To measure the surface and interfacial tension.

Scattering Techniques (Light, X-ray, Neutron): To study the size and shape of micelles and other aggregates.

Rheology: To investigate the flow behavior of complex fluids containing the surfactant.

Calorimetry: To measure the thermodynamics of micellization and binding.

Computational Methods: As discussed previously, computational methods like MD simulations and quantum mechanical calculations can provide a molecular-level understanding of the experimental observations.

By combining experimental data with computational models, researchers can develop a more complete picture of the structure-property-performance relationships for this compound. This integrated approach will be essential for the rational design of new surfactant systems and for optimizing their performance in a wide range of applications.

Q & A

Q. How is this compound synthesized, and what factors influence yield optimization?

- Methodological Answer : Synthesis involves sulfonation of diisobutylnaphthalene followed by neutralization with sodium hydroxide. Key variables affecting yield include reaction temperature (optimized at 80–100°C), molar ratio of sulfonating agent (e.g., sulfuric acid), and pH control during neutralization (target pH 7–8). Experimental designs like Box-Behnken or central composite design can systematically optimize these parameters, with yield monitored gravimetrically and confirmed via titration .

Q. What is the role of this compound as a surfactant in colloidal systems?

- Methodological Answer : Its amphiphilic structure reduces interfacial tension in aqueous systems, making it effective for stabilizing emulsions or micelles. Researchers should measure critical micelle concentration (CMC) using conductometry or surface tensiometry. Dynamic light scattering (DLS) can assess micelle size distribution, while zeta potential measurements evaluate colloidal stability under varying ionic strengths .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding the compound’s stability under extreme pH conditions?

- Methodological Answer : Contradictions often arise from differences in matrix complexity (e.g., presence of co-solvents) or analytical method sensitivity . A tiered approach is recommended:

- Step 1 : Replicate studies under controlled conditions (e.g., pH 2–12, 25–60°C) using standardized buffers.

- Step 2 : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV monitoring.

- Step 3 : Use mass spectrometry (LC-MS) to identify degradation products and propose degradation pathways. Conflicting results should be cross-validated using orthogonal methods .

Q. What experimental strategies are effective for studying interactions between this compound and macromolecules (e.g., proteins or polymers)?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, Kd), while fluorescence quenching assays assess conformational changes in proteins. For polymer interactions, rheology and small-angle X-ray scattering (SAXS) characterize viscoelastic properties and nanostructural changes. Control experiments must account for ionic strength and temperature effects .

Q. How can researchers validate the accuracy of this compound quantification in complex environmental matrices?

- Methodological Answer : Develop a solid-phase extraction (SPE) protocol using hydrophobic resins (e.g., C18) to isolate the compound from interferents. Quantify via HPLC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Method validation should include spike-recovery tests (80–120%) and cross-laboratory reproducibility studies .

Q. What advanced techniques are suitable for probing the compound’s adsorption behavior on mineral surfaces (e.g., clays or oxides)?

- Methodological Answer : Use quartz crystal microbalance with dissipation monitoring (QCM-D) to measure real-time adsorption kinetics and layer rigidity. Complement with X-ray photoelectron spectroscopy (XPS) to analyze surface chemical states and atomic force microscopy (AFM) for nanoscale topography mapping. Competitive adsorption studies with other surfactants (e.g., SDS) can elucidate selectivity mechanisms .

Data Presentation Guidelines

-

Tabular Data Example :

Parameter Optimal Range Analytical Method Validation Criteria Purity ≥98% HPLC-UV USP <621> compliance CMC 0.5–1.2 mM Surface Tensiometry Duplicate measurements Degradation pH Stable at 5–9 LC-MS/MS ≤5% degradation over 30d

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.